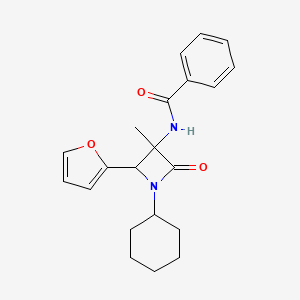
N-(1-Cyclohexyl-2-(furan-2-yl)-3-methyl-4-oxoazetidin-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furazolidone , belongs to the class of nitrofuran antibiotics . It has a fascinating structure that combines a furan ring, an azetidinone ring, and a benzamide moiety. Let’s break it down:
Furan Ring: The furan-2-yl group contributes aromaticity and reactivity.
Azetidinone Ring: The 4-oxoazetidin-3-yl portion provides a four-membered ring with a carbonyl group.
Benzamide: The benzamide group adds an amide functionality.
Preparation Methods
Synthesis Routes::
Condensation Reaction:
Industrial Production:
Chemical Reactions Analysis
Oxidation: Furazolidone is susceptible to oxidation due to the nitrofuran group. Oxidation can lead to loss of antibacterial activity.
Reduction: Reduction of the nitro group yields the corresponding amino compound, which is less active.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Antibacterial Agent: Furazolidone exhibits antibacterial activity against Gram-positive and Gram-negative bacteria.
Helicobacter pylori Eradication: Used in combination therapy for treating H. pylori infections.
Antiprotozoal Activity: Effective against certain protozoa.
Potential Antitumor Properties: Under investigation for cancer treatment.
Mechanism of Action
Inhibition of Nitrofuran Reductase: Furazolidone is reduced by bacterial nitrofuran reductase enzymes, leading to toxic intermediates that damage DNA and proteins.
Disruption of Electron Transport: Interferes with bacterial electron transport chains.
Comparison with Similar Compounds
Nitrofurantoin: Similar in structure but used primarily for urinary tract infections.
Nitrofurazone: Used topically as an antiseptic.
Nifuratel: Another nitrofuran derivative with broader antimicrobial activity.
Properties
CAS No. |
91815-05-3 |
|---|---|
Molecular Formula |
C21H24N2O3 |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
N-[1-cyclohexyl-2-(furan-2-yl)-3-methyl-4-oxoazetidin-3-yl]benzamide |
InChI |
InChI=1S/C21H24N2O3/c1-21(22-19(24)15-9-4-2-5-10-15)18(17-13-8-14-26-17)23(20(21)25)16-11-6-3-7-12-16/h2,4-5,8-10,13-14,16,18H,3,6-7,11-12H2,1H3,(H,22,24) |
InChI Key |
JORJUXLNOMVKOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(N(C1=O)C2CCCCC2)C3=CC=CO3)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















